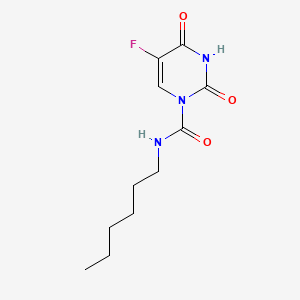

Carmofur

Beschreibung

This compound is a derivative of fluorouracil, and is an antineoplastic agent that has been used in the treatment of breast and colorectal cancer. This compound has been known to induce leukoencephalopathy.

This compound is an antimetabolite (pyrimidine analogue) antineoplastic derivative of 5-fluorouracil. (NCI)

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-N-hexyl-2,4-dioxopyrimidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h7H,2-6H2,1H3,(H,13,17)(H,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCCBINRVIKJHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)N1C=C(C(=O)NC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045941 | |

| Record name | Carmofur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61422-45-5 | |

| Record name | Carmofur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61422-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carmofur [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061422455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carmofur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09010 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | carmofur | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carmofur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carmofur | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARMOFUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA82M3RAB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Carmofur: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Synthesis of Carmofur from 5-Fluorouracil and Hexylamine Derivatives, Experimental Protocols, and Mechanisms of Action.

This technical guide provides a comprehensive overview of the synthesis of this compound, a significant antineoplastic agent. The focus is on the reaction of 5-fluorouracil with hexylamine derivatives, presenting detailed experimental protocols, quantitative data, and a review of its molecular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, chemically known as 1-hexylcarbamoyl-5-fluorouracil, is a pyrimidine analogue and a derivative of the well-known anticancer drug 5-fluorouracil (5-FU). Developed to be a more lipophilic and orally administrable prodrug of 5-FU, this compound overcomes some of the limitations of its parent compound. Beyond its traditional role as a 5-FU prodrug, recent research has highlighted this compound's activity as a potent inhibitor of acid ceramidase, revealing a dual mechanism of antitumor action. This guide delves into the chemical synthesis of this compound, providing a practical framework for its laboratory-scale preparation.

Synthetic Pathway and Experimental Protocol

The contemporary and optimized synthesis of this compound involves the reaction of 5-fluorouracil with hexyl isocyanate. This method avoids the use of more hazardous reagents like phosgene, which was employed in earlier synthetic routes. The reaction progress can be effectively monitored in real-time using benchtop 19F Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for precise determination of reaction kinetics and yield.

General Reaction Scheme

The synthesis proceeds via the addition of the N1-proton of 5-fluorouracil to the isocyanate group of hexyl isocyanate, forming the carbamoyl linkage.

Caption: General reaction scheme for this compound synthesis.

Optimized Experimental Protocol

The following protocol is based on optimized conditions reported in the literature, utilizing 19F NMR for reaction monitoring.

Materials:

-

5-Fluorouracil (5-FU)

-

Hexyl isocyanate

-

Pyridine (anhydrous)

-

N-Methylpyrrolidinone (NMP, anhydrous)

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

Instrumentation:

-

Benchtop 19F NMR spectrometer

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluorouracil in anhydrous pyridine to a desired concentration.

-

Addition of Reactant: To the stirring solution of 5-fluorouracil, add a stoichiometric equivalent of hexyl isocyanate.

-

Reaction Conditions: Heat the reaction mixture to 45 °C and maintain this temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by acquiring 19F NMR spectra of the reaction mixture at regular intervals. The signal for 5-fluorouracil will decrease, while the signal for this compound will appear and increase. The reaction is considered complete when the 5-fluorouracil signal is no longer observed or its integration remains constant.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated brine to remove the bulk of the pyridine or NMP. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel flash chromatography. A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the proportion of ethyl acetate to 40%) is typically effective in isolating the pure this compound as a white powder.

-

Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Quantitative Data from Synthesis Optimization

The use of 19F NMR allows for the rapid optimization of reaction conditions. The following table summarizes the results from such optimization studies.

| Solvent | Temperature (°C) | Reaction Time (h) | NMR Yield (%) |

| Pyridine | 45 | 3 | ~72 |

| Pyridine | 60 | 3 | Comparable to 45°C |

| N-Methylpyrrolidinone (NMP) | 60 | 3 | Comparable to Pyridine at 60°C |

Data compiled from literature reports on synthesis optimization.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through a dual mechanism. Firstly, it acts as a prodrug of 5-fluorouracil, which inhibits thymidylate synthase, a key enzyme in DNA synthesis. Secondly, this compound itself is a potent inhibitor of acid ceramidase (AC), leading to an accumulation of ceramide, which can induce apoptosis.

Conversion to 5-Fluorouracil and Inhibition of DNA Synthesis

Carmofur: A Technical Guide to its Discovery, Development, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmofur (1-hexylcarbamoyl-5-fluorouracil, HCFU) is a pyrimidine analogue that has been a noteworthy subject in the landscape of cancer chemotherapy for over four decades. Initially developed as a lipophilic, orally bioavailable prodrug of 5-fluorouracil (5-FU), its journey from synthesis to clinical application, primarily in the treatment of colorectal cancer, is a compelling narrative of targeted drug design. This technical guide provides a comprehensive timeline of this compound's discovery and development, detailed experimental protocols for its synthesis and key assays, and a thorough examination of its dual mechanisms of action. A significant focus is placed on its more recently elucidated role as a potent inhibitor of acid ceramidase (AC), a discovery that has opened new avenues for its therapeutic application. This document consolidates quantitative data from preclinical and clinical studies into structured tables and visualizes complex biological pathways and experimental workflows using Graphviz diagrams to offer a detailed resource for the scientific community.

Discovery and Development Timeline

This compound was developed in Japan as a derivative of 5-fluorouracil (5-FU) with the aim of improving its therapeutic index by enhancing its oral bioavailability and reducing its toxicity.[1] Its development represents a significant step in the evolution of fluoropyrimidine chemotherapy.

| Year | Event | Key Researchers/Institutions | Significance |

| 1977 | First synthesis of this compound (HCFU) reported. | S. Ozaki et al. | The creation of a novel, orally active derivative of 5-FU. |

| 1978 | U.S. patent for this compound granted. | Mitsui Pharmaceuticals | Secured intellectual property rights, paving the way for commercial development. |

| 1978 | Initial preclinical studies demonstrating anti-tumor activity. | A. Hoshi et al. | Provided the first evidence of this compound's efficacy in various mouse tumor models. |

| 1980 | First Phase I clinical study published. | Y. Koyama | Established the initial safety profile and dosing parameters in human subjects. |

| 1981 | Product marketing for this compound begins in Japan. | Mitsui Pharmaceuticals | Marked the official entry of this compound into clinical practice for the treatment of colorectal cancer.[2][3] |

| 1982 | Phase II clinical trial results published. | Multiple institutions in Japan | Demonstrated a 22.2% overall positive response rate in patients with various solid tumors, including a 36.4% response rate in colorectal cancer. |

| 1996 | Five-year follow-up data from a randomized controlled trial published. | Tokai HCFU Study Group | Showed a significantly increased 5-year disease-free survival rate for patients with colorectal cancer receiving adjuvant this compound compared to a control group.[4] |

| 1999 | Study on 5-FU resistant cells published. | S. Sato et al. | Showed that this compound was effective against 5-FU-resistant human colon cancer cell lines, suggesting a mechanism of action independent of its conversion to 5-FU.[5] |

| 2001 | Meta-analysis of adjuvant chemotherapy for colorectal cancer. | Meta-Analysis Group of the Japanese Society of Strategies for Cancer Research and Therapy | Confirmed a significant survival and disease-free survival benefit for this compound in patients with curatively resected colorectal cancer. |

| 2013 | Discovery of this compound as a potent acid ceramidase (AC) inhibitor. | Realini N, Palese F, Pizzirani D, et al. | A landmark discovery that revealed a second, distinct mechanism of action for this compound, independent of its role as a 5-FU prodrug.[6] |

| 2020-Present | Exploration of new therapeutic applications. | Various research groups | Investigating this compound as an inhibitor of the SARS-CoV-2 main protease and for the treatment of glioblastoma.[2][7] |

Mechanism of Action

This compound exhibits a dual mechanism of action, contributing to its anti-neoplastic effects through two distinct pathways.

Prodrug of 5-Fluorouracil (5-FU)

Initially, this compound was designed as a masked analogue of 5-FU. Its lipophilic nature enhances its absorption from the gastrointestinal tract.[2] Once absorbed, it undergoes metabolic conversion to 5-FU. 5-FU, in turn, exerts its cytotoxic effects by inhibiting thymidylate synthase, a crucial enzyme in the synthesis of thymidine, a necessary component for DNA replication. This disruption of DNA synthesis preferentially affects rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.[7]

Inhibition of Acid Ceramidase (AC)

A more recently discovered mechanism of action for this compound is its potent inhibition of acid ceramidase (AC).[6][8] AC is an enzyme that hydrolyzes ceramide, a pro-apoptotic lipid, into sphingosine, which can be further converted to the pro-survival lipid sphingosine-1-phosphate (S1P).[9] By inhibiting AC, this compound leads to an accumulation of intracellular ceramide.[10] Elevated ceramide levels can trigger apoptosis and other anti-proliferative signaling pathways.[2] This AC-inhibitory activity is independent of its conversion to 5-FU and explains this compound's efficacy in 5-FU-resistant cancer cells.[5][6]

Quantitative Data

In Vitro Efficacy

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Rat Recombinant AC | - | 0.029 | [11] |

| Colorectal Cancer Cells | Colorectal Cancer | 13.0 | [7] |

Pharmacokinetic Parameters (Human Studies)

| Parameter | Value | Patient Population | Reference |

| This compound | |||

| Half-life (t½) | 9.6 min | Glioblastoma | [12] |

| Cmax | 10.28 ± 1.53 µg/mL | Glioblastoma | [12] |

| Tmax | 5 min | Glioblastoma | [12] |

| 5-FU (from this compound) | |||

| Tmax (Plasma, Brain, Kidney) | 20 min | Glioblastoma | [12] |

| Tmax (Liver) | 40 min | Glioblastoma | [12] |

| 5-FU (Direct Administration) | |||

| Elimination Half-life (t½) | 7.08 ± 3.21 min | Metastatic Colorectal Cancer | [13] |

| Clearance | 776 to 3023 ml/min/m² | Metastatic Colorectal Cancer | [13] |

Clinical Trial Results (Colorectal Cancer)

| Study | Phase | Treatment Arms | Key Findings | Reference |

| Tokai HCFU Study Group (1996) | Randomized Controlled Trial | Adjuvant this compound vs. Control (Surgery alone) | Significantly increased 5-year disease-free survival rate in the this compound group. | [4] |

| Tokai HCFU Study Group (First Study) | Randomized Controlled Trial | MMC + this compound vs. MMC alone | Higher 10-year survival rate in the MMC + this compound group (P < 0.05). | [14] |

| Tokai HCFU Study Group (Second Study) | Randomized Controlled Trial | This compound vs. Control (Surgery alone) | Higher 5-year disease-free survival rate in the this compound group (P < 0.05). | [14] |

| Meta-analysis (2005) | Meta-analysis | Oral this compound vs. Surgery alone | Significant improvement in both overall survival (OS) and disease-free survival (DFS) with this compound. | [15] |

| Kansai this compound Study Group Trial III | Randomized Controlled Trial | 6 months vs. 1 year of adjuvant this compound | No statistical difference in 5-year survival, but suggested longer duration (>330 days) may be more effective in colon cancer. | [16] |

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound (1-hexylcarbamoyl-5-fluorouracil) has been reported by Ozaki et al. The general procedure involves the reaction of 5-fluorouracil with phosgene and hexylamine.[2]

Materials:

-

5-Fluorouracil (5-FU)

-

Phosgene (or a phosgene equivalent such as triphosgene)

-

Hexylamine

-

Anhydrous solvent (e.g., dioxane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine)

Procedure:

-

A solution of 5-fluorouracil is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

A solution of phosgene (or its equivalent) in the same solvent is added dropwise to the cooled 5-FU solution while stirring. The reaction mixture is typically stirred for several hours at low temperature to form the 1-chloroformyl-5-fluorouracil intermediate.

-

A solution of hexylamine and a tertiary amine base in the anhydrous solvent is then added dropwise to the reaction mixture at low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., overnight) to ensure complete reaction.

-

The reaction mixture is then filtered to remove any precipitated salts (e.g., triethylamine hydrochloride).

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and melting point determination to confirm its identity and purity.

In Vitro Acid Ceramidase (AC) Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against acid ceramidase.

Materials:

-

Recombinant human or rat acid ceramidase

-

Fluorogenic or chromogenic AC substrate (e.g., a ceramide analogue that releases a fluorescent or colored product upon hydrolysis)

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Microplate reader (fluorescence or absorbance)

-

96-well plates

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

In a 96-well plate, add a small volume of the diluted this compound or vehicle control to each well.

-

Add the recombinant AC enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the AC substrate to each well.

-

Incubate the plate at 37°C for a specific time period, ensuring the reaction remains in the linear range.

-

Stop the reaction (e.g., by adding a stop solution or by heating).

-

Measure the fluorescence or absorbance of each well using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Dual Mechanism of Action of this compound

Caption: Dual mechanism of action of this compound.

Acid Ceramidase Signaling Pathway

Caption: this compound's impact on the Acid Ceramidase signaling pathway.

Experimental Workflow for In Vivo Antitumor Activity

Caption: Workflow for assessing in vivo antitumor activity of this compound.

Conclusion

This compound's journey from a rationally designed 5-FU prodrug to a multi-mechanistic anticancer agent highlights the dynamic nature of drug discovery and development. Its established clinical efficacy in colorectal cancer, coupled with the more recent understanding of its role as an acid ceramidase inhibitor, underscores its continued relevance in oncology research. This technical guide provides a foundational resource for scientists and researchers, offering a comprehensive overview of this compound's history, mechanisms, and the experimental methodologies that have defined its development. The ongoing exploration of its therapeutic potential in other malignancies, such as glioblastoma, suggests that the story of this compound is far from over, promising new chapters in the fight against cancer.

References

- 1. Versatile use of this compound: A comprehensive review of its chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Oral adjuvant chemotherapy with this compound (HCFU) for colorectal cancer: five-year follow-up. Tokai HCFU Study Group--third study on colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Anti-tumor effects of this compound on human 5-FU resistant cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sccur2023.sched.com [sccur2023.sched.com]

- 8. Molecular mechanism of inhibition of acid ceramidase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. researchgate.net [researchgate.net]

- 11. escholarship.org [escholarship.org]

- 12. In Vitro and In Vivo Identification and Quantification of this compound and 5-Fluorouracil Using Tandem Mass Spectrometry [minds.wisconsin.edu]

- 13. Pharmacokinetics of 5-fluorouracil (5-FUra) in patients with metastatic colorectal cancer receiving 5-FUra bolus plus continuous infusion with high dose folinic acid (LV5FU2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of oral adjuvant therapy with this compound (HCFU) for distant metastasis of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. spandidos-publications.com [spandidos-publications.com]

Carmofur: A Lipophilic Masked Analog of 5-FU with a Dual Antitumor Mechanism

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Carmofur, or 1-hexylcarbamoyl-5-fluorouracil (HCFU), is a lipophilic derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] Developed as an orally bioavailable prodrug, this compound was designed to overcome the limitations of 5-FU, such as its rapid metabolism and the need for intravenous administration.[2] Beyond its role as a 5-FU precursor, this compound has emerged as a potent inhibitor of acid ceramidase (AC), revealing a dual mechanism of action that contributes to its antitumor effects and its efficacy in 5-FU-resistant cancers.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanisms of action, quantitative efficacy data, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound exerts its anticancer effects through two distinct but complementary pathways:

-

Conversion to 5-Fluorouracil (5-FU): As a masked analog, this compound is metabolized in the body to release 5-FU.[2][3] 5-FU, in turn, undergoes intracellular activation to its active metabolites, which interfere with DNA and RNA synthesis. The primary mechanism involves the inhibition of thymidylate synthase (TS) by 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), leading to a depletion of thymidine triphosphate and subsequent disruption of DNA replication and repair.[1][3] Additionally, 5-fluorouridine triphosphate (FUTP) can be incorporated into RNA, disrupting its processing and function.[3]

-

Inhibition of Acid Ceramidase (AC): this compound is a potent, direct inhibitor of acid ceramidase (AC), a lysosomal enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid.[1][4] The accumulation of ceramide, a pro-apoptotic lipid, and the subsequent decrease in sphingosine-1-phosphate (S1P), a pro-survival signaling molecule, are key consequences of AC inhibition.[1] This disruption of sphingolipid metabolism can induce cell cycle arrest and apoptosis independently of the 5-FU pathway.[1][4] Structural studies have revealed that this compound covalently modifies the catalytic cysteine residue (Cys143) in the active site of AC, leading to its irreversible inhibition.[1]

This dual mechanism of action suggests that this compound may be effective against tumors that have developed resistance to 5-FU through mechanisms that do not involve AC.[1][5]

Signaling Pathways

The antitumor activity of this compound is mediated by its influence on critical cellular signaling pathways.

5-FU-Dependent Pathway

The conversion of this compound to 5-FU initiates a cascade of events that primarily disrupt nucleotide synthesis and function, leading to cell death in rapidly proliferating cancer cells.

Acid Ceramidase Inhibition Pathway

This compound's direct inhibition of acid ceramidase leads to an accumulation of ceramide, a pro-apoptotic lipid, which in turn can activate downstream pathways leading to cell death. This action is independent of its conversion to 5-FU.

Quantitative Data

In Vitro Efficacy

The cytotoxic activity of this compound has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

| Cell Line | Cancer Type | This compound IC50 (µM) | 5-FU IC50 (µM) | Reference |

| U87MG | Glioblastoma | 11 - 104 | >750 | [6] |

| GSC Lines | Glioblastoma Stem Cells | 11 - 104 | >750 | [6] |

| TSC2-null | Tuberous Sclerosis Complex | 17 | - | [6] |

| TSC2-addback | Tuberous Sclerosis Complex | 253 | - | [6] |

| MCF-7 | Breast Cancer | - | 160.7 ± 0.22 | [7] |

Note: Direct comparative IC50 values for this compound and 5-FU across a wide range of cell lines are not consistently available in the reviewed literature.

Clinical Efficacy in Colorectal Cancer (Adjuvant Therapy)

Meta-analyses of clinical trials have demonstrated the efficacy of oral this compound as an adjuvant therapy for curatively resected colorectal cancer.

| Endpoint | This compound Group | Control (Surgery Alone) | Hazard Ratio (95% CI) | P-value | Reference |

| 5-Year Overall Survival (OS) | 80.4% | 76.4% | 0.82 (0.68–0.99) | 0.043 | [8][9] |

| 5-Year Disease-Free Survival (DFS) | 76.9% | 71.0% | 0.77 (0.65–0.91) | 0.003 | [8][9] |

| 7-Year Overall Survival (OS) | 76.1% | 67.8% | - | - | [10] |

| 7-Year Disease-Free Survival (DFS) | 71.2% | 63.9% | 0.71 (0.53-0.95) | 0.021 | [10] |

A phase II study in patients with colorectal cancer reported a response rate of 43% for this compound, which was superior to parenteral 5-FU (15%) and oral tegafur (11%).[8][9]

Experimental Protocols

Synthesis of 1-hexylcarbamoyl-5-fluorouracil (this compound)

Synthesis of 5-Fluorouracil-1-carboxylic acid (A Precursor Analogous Reaction) [11]

-

A solution of 5-fluorouracil (6.5 g, 50 mmol) and potassium hydroxide (5.6 g, 100 mmol) in water (20 mL) is prepared.

-

To this solution, a solution of chloroacetic acid (7.16 g, 75 mmol) in water (15 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

-

The pH of the reaction mixture is adjusted to and maintained at 10 by the dropwise addition of a 10% aqueous potassium hydroxide solution.

-

The mixture is then refluxed for 2 hours, cooled, and acidified to pH 5.5 with concentrated hydrochloric acid.

-

After cooling at 4°C for 2 hours, the formed crystals are isolated by suction.

-

The solution is further acidified to pH 2 with concentrated hydrochloric acid and cooled at 4°C for another 6 hours to promote complete crystallization and increase the yield.

Note: For this compound synthesis, hexyl isocyanate would be used as the reactant with 5-fluorouracil, likely in an aprotic solvent.

In Vitro Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of this compound (and/or 5-FU as a comparator) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated using appropriate software.

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

The in vivo antitumor activity of this compound is often evaluated using xenograft models where human cancer cells are implanted into immunodeficient mice.

-

Animal Model: Female BALB/c nude mice (6-8 weeks old) are commonly used.[12]

-

Tumor Cell Implantation: A suspension of human colon cancer cells (e.g., HCT 116) is injected subcutaneously into the flank of each mouse.[12]

-

Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 3 days) using calipers and calculated using the formula: (length × width²) / 2.[12]

-

Treatment Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is typically administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose and schedule (e.g., daily or every other day).[12]

-

Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).[12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound.

References

- 1. Molecular mechanism of inhibition of acid ceramidase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Inhibition of acid ceramidase elicits mitochondrial dysfunction and oxidative stress in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Anti-tumor effects of this compound on human 5-FU resistant cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Novel 5-Fluorouracil analogues versus perfluorophenyl ureas as potent anti-breast cancer agents: Design, robust synthesis, in vitro, molecular docking, pharmacokinetics ADMET analysis and dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. An individual patient data meta-analysis of long supported adjuvant chemotherapy with oral this compound in patients with curatively resected colorectal cancer - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro and in Vivo antitumor activity and the mechanism of siphonodictyal B in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Carmofur as a Potent Acid Ceramidase (AC) Inhibitor: A Technical Guide

Introduction

Carmofur (1-hexylcarbamoyl-5-fluorouracil), an orally administrable derivative of 5-fluorouracil (5-FU), has been utilized for decades in the clinical treatment of colorectal cancers.[1][2] Its mechanism of action was traditionally attributed to the intracellular release of 5-FU, a known inhibitor of thymidylate synthase crucial for DNA replication.[1][2] However, a substantial body of research has unveiled a more nuanced and potent 5-FU-independent mechanism: the direct and powerful inhibition of acid ceramidase (AC), also known as N-acylsphingosine amidohydrolase-1 (ASAH1).[2][3]

Acid ceramidase is a lysosomal cysteine amidase that plays a pivotal role in sphingolipid metabolism. It catalyzes the hydrolysis of ceramide, a pro-apoptotic lipid, into sphingosine and a free fatty acid.[1] Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a signaling lipid with potent pro-survival, proliferative, and anti-apoptotic functions.[1][4] The balance between intracellular levels of ceramide and S1P, often termed the "sphingolipid rheostat," is critical in determining cell fate. In numerous malignancies, including glioblastoma, melanoma, and prostate cancer, AC is overexpressed, shifting this balance towards pro-survival S1P, thereby contributing to tumor progression and chemoresistance.[1][5]

This guide provides a comprehensive technical overview of this compound's function as a potent AC inhibitor, detailing its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: Covalent Inhibition

This compound's inhibitory action on acid ceramidase is distinct from its role as a 5-FU prodrug. Structural and biochemical studies have definitively shown that this compound acts as a covalent inhibitor of AC.[1][6][7][8][9] The process involves the catalytic cysteine residue, Cys143, located in the enzyme's active site.

The proposed mechanism is as follows:

-

The electrophilic carbonyl group of this compound's hexylcarbamoyl moiety is attacked by the nucleophilic thiol group of Cys143.[1][6]

-

This attack results in the cleavage of the this compound molecule and the formation of a stable covalent bond between the enzyme and the fatty acid portion of the inhibitor.[1][7]

This covalent modification of the active site irreversibly inactivates the enzyme. Crystallographic studies of human AC in complex with this compound have confirmed this interaction, providing a structural basis for its potent inhibitory activity.[1][6][7] Importantly, this mechanism is independent of 5-fluorouracil, as 5-FU itself shows no significant inhibitory effect on AC activity.[3]

Signaling Pathways and Cellular Consequences

The inhibition of acid ceramidase by this compound fundamentally alters the sphingolipid rheostat within the cell, leading to significant anti-cancer effects.

By blocking AC, this compound causes two primary changes in the sphingolipid profile:

-

Accumulation of Ceramide: The hydrolysis of ceramide is blocked, leading to its intracellular accumulation.[3] Elevated ceramide levels trigger pro-apoptotic signaling pathways, inducing cell cycle arrest and programmed cell death.[1][10]

-

Depletion of Sphingosine-1-Phosphate (S1P): With ceramide hydrolysis inhibited, the production of sphingosine, the precursor for S1P, is significantly reduced.[11] This depletion of S1P curtails its pro-survival and pro-proliferative signaling, rendering cancer cells more susceptible to apoptosis.

The diagram below illustrates the downstream consequences of AC inhibition by this compound.

Quantitative Data: Inhibitory Potency

This compound is a highly potent inhibitor of acid ceramidase, with activity in the nanomolar range against the recombinant enzyme. Its efficacy has also been demonstrated in various cancer cell lines. The following table summarizes key quantitative data for this compound and other relevant AC inhibitors.

| Compound | Target | System | IC50 Value | Reference |

| This compound | Rat recombinant AC | In Vitro | 29 nM | [3] |

| This compound | Human colon cancer cells (SW403) | Cell-based | Concentration-dependent (0.3-10 µM) | [3][12] |

| This compound | TSC2-null cells | Cell-based | 17 µM | [13] |

| This compound | TSC2-addback cells | Cell-based | 253 µM | [13] |

| This compound | Pediatric brain tumor cells | Cell-based | 4.6 - 50 µM | [14] |

| This compound | Fatty Acid Amide Hydrolase (FAAH) | HEK293 cells | 0.11 µM | [12] |

| This compound | N-acylethanolamine acid amidase (NAAA) | HEK293 cells | 0.71 µM | [12] |

| 5-Fluorouracil (5-FU) | Acid Ceramidase | In Vitro | > 1 mM | [3] |

| ARN14974 | Intracellular AC | Cell-based | 79 nM | [11] |

| Acid Ceramidase-IN-1 | Human AC | In Vitro | 166 nM | [11] |

Experimental Protocols & Workflows

The characterization of this compound as an AC inhibitor relies on several key experimental methodologies. Detailed below are generalized protocols for these essential assays.

In Vitro Acid Ceramidase Activity Assay

This assay measures the direct inhibitory effect of this compound on purified, recombinant acid ceramidase.

Methodology:

-

Enzyme: Recombinant human or rat acid ceramidase.

-

Buffer: Typically an acidic buffer (e.g., sodium acetate, pH 4.5) containing a detergent like Triton X-100.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) is added at a range of concentrations. A vehicle control (DMSO alone) is run in parallel.

-

Pre-incubation: The enzyme and inhibitor are often pre-incubated (e.g., for 30-60 minutes at 37°C) to allow for the time-dependent covalent modification to occur.[3]

-

Substrate: A fluorogenic or chromogenic ceramide analog (e.g., a substrate that releases a fluorescent product upon cleavage) is added to start the reaction.

-

Reaction: The reaction proceeds for a defined period (e.g., 30-60 minutes) at 37°C.

-

Termination and Detection: The reaction is stopped, and the signal from the product is measured using a plate reader.

-

Analysis: The percentage of inhibition relative to the vehicle control is calculated for each this compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Cell-Based Acid Ceramidase Activity Assay

This assay determines the ability of this compound to inhibit AC within a cellular context.

Methodology:

-

Cell Culture: Human cancer cell lines known to express AC (e.g., SW403 colon adenocarcinoma, LNCaP prostate cancer) are cultured under standard conditions.[3]

-

Treatment: Intact cells are treated with various concentrations of this compound (e.g., 0.3-10 µM) or vehicle for a specified duration (e.g., 1-6 hours).[3][12]

-

Cell Lysis: After treatment, cells are washed and lysed to release intracellular contents, including AC.

-

Activity Measurement: The AC activity in the cell lysates is then measured using the in vitro assay protocol described above, using the cell lysate as the source of the enzyme.

-

Normalization: Activity is typically normalized to the total protein concentration of the lysate to account for differences in cell number.

Quantification of Intracellular Ceramide Levels

This method confirms that AC inhibition by this compound leads to the expected accumulation of its substrate, ceramide.

Methodology:

-

Cell Treatment and Lipid Extraction: Cells are treated with this compound as in the cell-based assay. After treatment, cells are harvested, and total lipids are extracted using a solvent system (e.g., chloroform/methanol).

-

Analysis by LC/MS: The lipid extracts are analyzed by liquid chromatography/mass spectrometry (LC/MS). This technique separates different lipid species and allows for the precise identification and quantification of various ceramide species (e.g., those with different fatty acid chain lengths like C14:0, C16:0, C18:0).[3]

-

Data Comparison: The levels of specific ceramides in this compound-treated cells are compared to those in vehicle-treated control cells to quantify the extent of accumulation.

Cell Viability / Proliferation (MTT) Assay

This assay measures the functional consequence of AC inhibition, i.e., the reduction in cancer cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cells are seeded in multi-well plates (e.g., 96-well) and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of this compound concentrations for an extended period (e.g., 72 hours).[15]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active, viable cells reduce the yellow MTT to a purple formazan product.[15]

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., isopropanol with HCl).[15]

-

Absorbance Measurement: The absorbance of the purple solution is measured using a plate reader (e.g., at 560 nm). The absorbance is directly proportional to the number of viable cells.

-

Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values for cell growth inhibition are calculated.

Conclusion

This compound is a potent, covalent inhibitor of acid ceramidase, an activity that is independent of its function as a 5-fluorouracil prodrug. By inactivating AC, this compound disrupts the critical balance of the sphingolipid rheostat, leading to the accumulation of pro-apoptotic ceramide and the depletion of pro-survival S1P. This mechanism underpins a significant part of its anti-neoplastic effects. The well-established protocols for assessing its activity—from direct enzymatic inhibition to cellular consequences—provide a robust framework for its study. As a clinically approved drug with blood-brain barrier permeability, this compound not only serves as an invaluable tool for investigating the complexities of sphingolipid signaling but also stands as a promising lead compound for repurposing and for the structure-based design of a new generation of therapeutics targeting acid ceramidase in cancer and other diseases.[16][17]

References

- 1. Molecular mechanism of inhibition of acid ceramidase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanism of Inhibition of Acid Ceramidase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ceramide and sphingosine-1-phosphate in cancer, two faces of the sphinx - Espaillat - Translational Cancer Research [tcr.amegroups.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 14. Acid ceramidase is a novel drug target for pediatric brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

5-FU-Independent Anti-Tumor Activity of Carmofur: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carmofur, a derivative of 5-fluorouracil (5-FU), has long been utilized in clinical settings for the treatment of various cancers, primarily colorectal cancer.[1][2] Its mechanism of action was traditionally attributed to the intracellular conversion to 5-FU, a known inhibitor of thymidylate synthase crucial for DNA synthesis.[1] However, a growing body of evidence has illuminated a distinct, 5-FU-independent anti-tumor activity of this compound. This activity is centered on its potent inhibition of acid ceramidase (AC), a lysosomal cysteine amidase.[1] This technical guide provides an in-depth exploration of this novel mechanism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism: Inhibition of Acid Ceramidase

The central tenet of this compound's 5-FU-independent action is its direct inhibition of acid ceramidase (AC).[1] AC is a critical enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting AC, this compound disrupts this catabolic process, leading to the intracellular accumulation of ceramide. Ceramide itself is a bioactive sphingolipid that acts as a potent tumor suppressor, inducing cell cycle arrest and apoptosis.[1]

Crystal structure analysis has definitively shown that this compound directly binds to the catalytic cysteine residue of AC, leading to its inactivation.[1] This direct interaction underscores the specificity of this compound's action and differentiates it from the indirect, 5-FU-mediated mechanism.

Quantitative Data on this compound's Inhibitory Activity

This compound exhibits potent inhibition of acid ceramidase and cytotoxic effects against a range of cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

| Parameter | Value | Species/Cell Line | Reference |

| IC50 (Acid Ceramidase) | 29 nM | Rat (recombinant) | [1] |

| IC50 (Cell Viability) | 22.67 µM | DU-145 (Prostate Cancer) | |

| 46 µM | MCF-7 (Breast Cancer) | ||

| 11 - 104 µM | Glioblastoma Stem-like Cells | ||

| 1.4 µM | HEK 293 (embryonic kidney) | [3] | |

| 66 µM | HEK 293 (AC-overexpressing) | [3] |

Table 1: In Vitro Inhibitory Concentrations of this compound

| Cell Line | This compound Concentration | Treatment Duration | Ceramide Fold Increase | Reference |

| SW403 (Colon Adenocarcinoma) | 3 µM | 3 hours | ~2-3 fold | [3] |

| LNCaP (Prostate Adenocarcinoma) | 3 µM | 3 hours | ~2 fold | [3] |

| TSC2-null (Angiomyolipoma) | Not specified | Not specified | 3-fold lower ceramide in untreated TSC2-null cells compared to TSC2-addback cells. This compound treatment selectively reduced viability of TSC2-null cells. | [4][5] |

Table 2: this compound-Induced Intracellular Ceramide Accumulation

Signaling Pathways

The accumulation of ceramide following acid ceramidase inhibition by this compound triggers a cascade of downstream signaling events culminating in apoptosis.

Ceramide-Mediated Apoptosis Pathway

dot

Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation and activation of apoptotic signaling.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the 5-FU-independent anti-tumor activity of this compound.

Acid Ceramidase Activity Assay

This assay measures the enzymatic activity of acid ceramidase in cell lysates or recombinant enzyme preparations.

Principle: A fluorogenic substrate, such as Rbm14-12, is hydrolyzed by acid ceramidase, releasing a fluorescent product that can be quantified.

Protocol Outline:

-

Cell Lysate Preparation: Cells are harvested, washed, and lysed by sonication in a sucrose solution. The supernatant containing the enzyme is collected after centrifugation.

-

Enzymatic Reaction: The cell lysate (containing a defined amount of protein) is incubated with the fluorogenic substrate in a sodium acetate buffer (pH 4.5) in a 96-well plate.

-

Reaction Termination and Fluorescence Measurement: The reaction is stopped, and the fluorescence of the product is measured using a microplate reader. The activity is typically expressed as nmol of product formed per hour per mg of protein.[6]

Ceramide Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the sensitive and specific quantification of different ceramide species within cells.

Principle: Lipids are extracted from cells, separated by high-performance liquid chromatography (HPLC), and then detected and quantified by mass spectrometry.

Protocol Outline:

-

Lipid Extraction: Lipids are extracted from cell pellets using a solvent mixture (e.g., chloroform/methanol/water).

-

Sample Preparation: The lipid extract is dried and reconstituted in a suitable solvent for LC-MS analysis.

-

LC-MS Analysis: The sample is injected into an HPLC system coupled to a mass spectrometer. Different ceramide species are separated based on their properties and detected based on their mass-to-charge ratio. Quantification is achieved by comparing the signal to that of known standards.[7][8][9]

Experimental Workflows

The following diagrams illustrate the typical workflows for in vitro and in vivo studies investigating this compound's activity.

In Vitro Experimental Workflow

// Nodes Cell_Culture [label="Cancer Cell Culture\n(e.g., SW403, LNCaP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="this compound Treatment\n(Varying Concentrations & Times)", fillcolor="#FBBC05", fontcolor="#202124"]; AC_Assay [label="Acid Ceramidase\nActivity Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ceramide_Quant [label="Ceramide Quantification\n(LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Viability_Assay [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Apoptosis Assay\n(e.g., Annexin V)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis &\nInterpretation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Treatment; Treatment -> AC_Assay; Treatment -> Ceramide_Quant; Treatment -> Viability_Assay; Treatment -> Apoptosis_Assay; AC_Assay -> Data_Analysis; Ceramide_Quant -> Data_Analysis; Viability_Assay -> Data_Analysis; Apoptosis_Assay -> Data_Analysis; }

Caption: A standard workflow for evaluating this compound's in vivo anti-tumor efficacy.

In Vivo Efficacy and Clinical Data

Preclinical In Vivo Studies

In vivo studies using tumor xenograft models have demonstrated the anti-tumor efficacy of this compound. For instance, in nude mice bearing human colon cancer DLD-1 cells (both parental and 5-FU-resistant strains), this compound exhibited significant growth-inhibitory effects on both tumor types, further supporting a 5-FU-independent mechanism of action. [10]

| Animal Model | Cancer Type | This compound Treatment | Tumor Growth Inhibition (%) | Reference |

|---|---|---|---|---|

| Nude Mice | Human Colon Cancer (DLD-1) | Not specified | "almost the same growth-inhibitory effects on both tumors" (parental and 5-FU resistant) | [10] |

| Mice | Not specified (tissue analysis) | 10 or 30 mg/kg (i.p.) | Dose-dependent inhibition of AC activity and increase in ceramide levels in lungs and brain cortex | [11]|

Table 3: In Vivo Anti-Tumor Activity of this compound

Clinical Trial Data in Colorectal Cancer

Clinical trials have evaluated the efficacy of this compound as an adjuvant therapy for colorectal cancer. A meta-analysis of individual patient data from three trials demonstrated a significant survival benefit.

| Parameter | This compound Group | Control Group | Risk Ratio (RR) | p-value | Reference |

| 5-Year Disease-Free Survival | 75.6% | 67.0% | 0.71 | 0.021 | [12] |

| 7-Year Disease-Free Survival | 71.2% | 63.9% | - | - | [12] |

| 5-Year Overall Survival | 79.2% | 73.1% | 0.70 | 0.032 | [12] |

| 7-Year Overall Survival | 76.1% | 67.8% | - | - | [12] |

Table 4: Meta-Analysis of Adjuvant this compound in Curatively Resected Colorectal Cancer [12][13]

Conclusion

The identification of acid ceramidase as a direct target of this compound has unveiled a crucial 5-FU-independent mechanism for its anti-tumor activity. This discovery not only provides a deeper understanding of this compound's therapeutic effects but also opens new avenues for the development of novel cancer therapies targeting the sphingolipid metabolic pathway. The potent, direct inhibition of acid ceramidase, leading to the accumulation of pro-apoptotic ceramide, represents a promising strategy for overcoming 5-FU resistance and treating a broader range of malignancies. Further research into this pathway and the development of more specific and potent acid ceramidase inhibitors hold significant promise for the future of cancer treatment.

References

- 1. Molecular mechanism of inhibition of acid ceramidase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI Insight - Upregulation of acid ceramidase contributes to tumor progression in tuberous sclerosis complex [insight.jci.org]

- 5. biorxiv.org [biorxiv.org]

- 6. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accesson.kr [accesson.kr]

- 9. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 10. [Anti-tumor effects of this compound on human 5-FU resistant cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An individual patient data meta-analysis of long supported adjuvant chemotherapy with oral this compound in patients with curatively resected colorectal cancer - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. An individual patient data meta-analysis of long supported adjuvant chemotherapy with oral this compound in patients with curatively resected colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of Carmofur in Complex with Acid Ceramidase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of the anti-cancer drug Carmofur in a covalent complex with its target, human acid ceramidase (AC). The elucidation of this structure has provided critical insights into the 5-fluorouracil (5-FU)-independent anti-neoplastic activity of this compound, revealing AC as a key therapeutic target. This document details the quantitative biophysical and structural data, experimental methodologies for structural determination, and the relevant signaling pathways, offering a valuable resource for researchers in oncology, enzymology, and structure-based drug design.

Quantitative Data Summary

The following tables summarize the key quantitative data from the crystallographic analysis of the this compound-acid ceramidase complex and the inhibitory activity of this compound.

Table 1: Crystallographic Data for the Human Acid Ceramidase-Carmofur Complex[1]

| Parameter | Value |

| PDB ID | 6MHM |

| Resolution (Å) | 2.7 |

| Space Group | C 1 2 1 |

| Unit Cell Dimensions (Å, °) | a=153.72, b=65.23, c=94.06, α=90, β=119.5, γ=90 |

| R-work | 0.214 |

| R-free | 0.262 |

| No. of Unique Molecules | 2 |

| Method | X-ray Diffraction |

Table 2: In Vitro Inhibition of Acid Ceramidase by this compound

| Parameter | Value | Source Organism |

| IC₅₀ (nM) | 29 | Rat (recombinant) |

Experimental Protocols

The following sections detail the methodologies employed for the expression, purification, and crystallization of the human acid ceramidase in complex with this compound.

Expression of Recombinant Human Acid Ceramidase

Human acid ceramidase was expressed using a baculovirus expression system, a common method for producing complex eukaryotic proteins.

-

Gene Synthesis and Cloning : The cDNA encoding human acid ceramidase (ASAH1) was cloned into a baculovirus transfer vector suitable for expression in insect cells.

-

Generation of Recombinant Baculovirus : The transfer vector was used to transfect insect cells (e.g., Spodoptera frugiperda Sf9 cells) along with linearized baculoviral DNA to generate a primary stock (P0) of recombinant baculovirus through homologous recombination.

-

Virus Amplification : The P0 viral stock was used to infect a larger culture of Sf9 cells to produce a high-titer P1 stock, which was subsequently used to generate a P2 stock for large-scale protein expression.

-

Protein Expression : High-five insect cells were infected with the P2 baculovirus stock at a suitable multiplicity of infection (MOI). The cells were cultured in an appropriate medium at 28°C for 48-72 hours to allow for protein expression.[1] Given that acid ceramidase is a lysosomal enzyme, it can be secreted into the medium or retained intracellularly depending on the specific construct and cell line used.[2][3]

Purification of Recombinant Human Acid Ceramidase

The purification protocol for recombinant human acid ceramidase typically involves a multi-step chromatographic process to achieve the high purity required for crystallographic studies.

-

Cell Lysis and Clarification : Infected insect cells were harvested by centrifugation. If the protein was intracellular, the cell pellet was resuspended in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) and disrupted by sonication.[1] The lysate was then clarified by high-speed centrifugation to remove cell debris.[1] If the protein was secreted, the culture medium was collected and clarified.

-

Affinity Chromatography : The clarified lysate or medium was loaded onto a Nickel-NTA (Ni-NTA) affinity column, assuming the recombinant protein was engineered with a polyhistidine tag. The column was washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The tagged acid ceramidase was then eluted with a high concentration of imidazole (e.g., 250-300 mM).[1][4]

-

Ion Exchange Chromatography : Further purification was achieved by ion-exchange chromatography. Depending on the isoelectric point of the protein and the buffer pH, either cation or anion exchange chromatography (e.g., using a DEAE-cellulose column) was employed to separate the protein based on its net charge.[5]

-

Size-Exclusion Chromatography : The final purification step involved size-exclusion chromatography to separate the protein based on its hydrodynamic radius, which also serves to buffer-exchange the protein into a solution suitable for crystallization.

Crystallization of the Acid Ceramidase-Carmofur Complex

-

Complex Formation : The purified recombinant human acid ceramidase was incubated with a molar excess of this compound to ensure complete formation of the covalent complex.

-

Crystallization Screening : The AC-Carmofur complex was concentrated and subjected to sparse matrix screening to identify initial crystallization conditions. This typically involves using commercially available or in-house developed screens that vary in precipitant type and concentration, buffer pH, and additives.

-

Crystal Optimization : Initial crystal hits were optimized by systematically varying the concentrations of the protein, precipitant, and other components of the crystallization cocktail, as well as the temperature, to obtain diffraction-quality crystals.

-

Data Collection and Structure Determination : The optimized crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement using the coordinates of the apo-enzyme as a search model, and the model was refined to the final reported resolution of 2.7 Å.[2]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathway involving acid ceramidase and the mechanism of its inhibition by this compound.

Acid Ceramidase Signaling Pathway Leading to Akt Activation

Acid ceramidase plays a crucial role in the sphingolipid metabolic pathway, producing sphingosine which can be converted to sphingosine-1-phosphate (S1P).[6] S1P is a potent signaling molecule that can activate downstream pathways such as the PI3K/Akt pathway, promoting cell survival and proliferation.[6]

Caption: Acid ceramidase-mediated activation of the PI3K/Akt signaling pathway.

Experimental Workflow for Crystallization

The general workflow from protein expression to structure determination is a multi-step process requiring careful execution and optimization at each stage.

Caption: General experimental workflow for protein crystallization.

Mechanism of this compound Covalent Inhibition of Acid Ceramidase

This compound acts as a covalent inhibitor of acid ceramidase. The catalytic cysteine residue (Cys143) in the active site of AC performs a nucleophilic attack on the carbonyl group of this compound. This leads to the cleavage of the molecule, releasing 5-fluorouracil and forming a stable covalent adduct with the hexylcarbamoyl moiety, thereby irreversibly inactivating the enzyme.[2]

Caption: Covalent inhibition of acid ceramidase by this compound.

References

- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 2. Purification and characterization of recombinant, human acid ceramidase. Catalytic reactions and interactions with acid sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase [mdpi.com]

- 4. glycoenzymes.ccrc.uga.edu [glycoenzymes.ccrc.uga.edu]

- 5. Purification, characterization, and biosynthesis of human acid ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acid ceramidase induces sphingosine kinase 1/S1P receptor 2-mediated activation of oncogenic Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

Carmofur's Dual-Pronged Assault on Cancer: A Technical Guide to Its Role in Ceramide Metabolism

For Immediate Release

This technical guide provides an in-depth analysis of Carmofur (1-hexylcarbamoyl-5-fluorouracil, HCFU), an antineoplastic agent with a multifaceted mechanism of action. While historically recognized as a prodrug of 5-fluorouracil (5-FU), recent research has illuminated its critical role as a potent inhibitor of acid ceramidase (AC), a key enzyme in ceramide metabolism. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's impact on cancer biology, with a focus on its 5-FU-independent activities.[1][2][3]

Introduction: A Paradigm Shift in Understanding this compound's Mechanism

This compound, an orally administered derivative of fluorouracil, has been utilized in the treatment of various cancers, particularly colorectal cancer, for several decades.[2][4][5] Its lipophilic nature enhances its transport across cell membranes, contributing to a higher therapeutic ratio compared to 5-FU.[3] Traditionally, its anticancer effects were attributed solely to the intracellular conversion to 5-FU, which inhibits thymidylate synthase, a crucial enzyme for DNA synthesis, thereby impeding the proliferation of rapidly dividing cancer cells.[4][6]

However, a growing body of evidence has unveiled a distinct and potent mechanism of action: the direct inhibition of acid ceramidase (AC).[1][2] This discovery has repositioned this compound as a modulator of ceramide metabolism, a critical pathway in regulating cell fate. This guide will delve into the intricacies of this compound's interaction with acid ceramidase and the subsequent effects on cancer cell signaling and survival.

The Central Role of Ceramide and Acid Ceramidase in Cancer

Ceramides are bioactive sphingolipids that act as tumor-suppressor molecules, inducing cell cycle arrest, apoptosis, and inhibiting cell proliferation.[7] Conversely, sphingosine-1-phosphate (S1P), a downstream metabolite of ceramide, promotes cell survival, proliferation, and angiogenesis.[7] The balance between these two lipids, often referred to as the "sphingolipid rheostat," is crucial in determining a cell's fate.

Acid ceramidase (AC), also known as N-acylsphingosine amidohydrolase-1 (ASAH1), is a lysosomal cysteine amidase that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][3] By degrading the pro-apoptotic ceramide, AC shifts the sphingolipid balance towards the pro-survival S1P. Elevated levels of AC have been observed in numerous malignancies, including prostate cancer, melanoma, glioblastoma, and colorectal cancer, and are often associated with chemoresistance.[3][7][8] Therefore, inhibiting AC presents a promising therapeutic strategy to increase intracellular ceramide levels and promote cancer cell death.

This compound as a Potent Inhibitor of Acid Ceramidase

This compound functions as a potent, covalent inhibitor of acid ceramidase.[3][9] Structural analysis has revealed that the electrophilic carbonyl group of this compound is attacked by the catalytic cysteine residue (Cys143) in the active site of AC.[1] This interaction results in the covalent modification and inactivation of the enzyme, leading to the accumulation of intracellular ceramides.[1][10] This 5-FU-independent mechanism is crucial to this compound's anticancer activity, especially in 5-FU-resistant cancer cells.[3]

The following diagram illustrates the central role of acid ceramidase in ceramide metabolism and its inhibition by this compound.

Quantitative Data on this compound's Efficacy

The inhibitory effect of this compound on acid ceramidase and its cytotoxic activity against various cancer cell lines have been quantified in several studies.

| Parameter | Cell Line / Model | Value | Reference |

| IC₅₀ (Acid Ceramidase) | Rat Recombinant | 29 nM | [4] |

| IC₅₀ (Cell Viability) | HCT116 (Colon Cancer) | 8 µM | [9] |

| Pediatric Brain Tumor Cell Lines (CHLA259, CHLA266, SJGBM2, CHLA200) | 4.6 - 50 µM | [2] | |

| Glioblastoma Stem-like Cells (GSC 22, 33, 44) | 11 - 104 µM | [7] | |

| Human Colon Adenocarcinoma (SW403) | EC₅₀ ~1.4 µM | [4] | |

| Androgen-sensitive Human Prostate Adenocarcinoma (LNCaP) | - | [4] |

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

In vivo studies in mice have demonstrated that intraperitoneal administration of this compound leads to a dose-dependent inhibition of acid ceramidase activity in tissues such as the lungs and cerebral cortex, accompanied by a significant increase in ceramide levels.[1][4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HCT116) in 96-well plates and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 7.8-250 µM) and a vehicle control (e.g., DMSO, concentration below 1%).[9]

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO₂.[9]

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.

-

Cell Treatment: Treat cells (e.g., HCT116, pediatric brain tumor cells) with this compound at a predetermined concentration (e.g., IC₅₀ value) for a specific duration (e.g., 72 hours).[2][9]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[9]

Cell Migration Assay (Boyden Chamber Assay)

The Boyden chamber assay, or transwell assay, is used to assess the migratory capacity of cancer cells in response to a chemoattractant.

-

Cell Preparation: Serum-starve the cells (e.g., patient-derived glioblastoma cells) for several hours (e.g., 16 hours) in the presence of this compound (e.g., 5 µM) or a vehicle control.[5]

-

Chamber Setup: Place a porous membrane insert into the wells of a 24-well plate. The lower chamber contains a chemoattractant (e.g., medium with fetal bovine serum).

-

Cell Seeding: Seed the prepared cells into the upper chamber of the insert in serum-free medium.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 16-48 hours) but does not significantly affect cell growth.

-

Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.

-

Quantification: Count the number of stained cells in multiple fields of view under a microscope to quantify cell migration.

The following diagram outlines the workflow for a typical in vitro evaluation of this compound's anticancer effects.

Signaling Pathways Implicated in this compound's Action

The inhibition of acid ceramidase by this compound and the subsequent accumulation of ceramide can impact several downstream signaling pathways that are critical for cancer cell survival and proliferation.

One of the key pathways affected is the AKT signaling pathway . Research has shown that treatment with this compound can lead to a decrease in the phosphorylation of AKT, a serine/threonine kinase that plays a central role in promoting cell survival and inhibiting apoptosis.[6] By reducing AKT activation, this compound can enhance the pro-apoptotic signals initiated by ceramide.

The following diagram depicts the proposed signaling cascade following this compound treatment.

Conclusion and Future Directions

This compound's identity has evolved from a simple 5-FU prodrug to a potent modulator of ceramide metabolism. Its ability to inhibit acid ceramidase provides a compelling, 5-FU-independent mechanism for its anticancer activity. This dual action makes this compound a particularly interesting candidate for further investigation, especially in the context of overcoming chemoresistance.

Future research should focus on:

-

Clinical Trials: Engaging in clinical trials with this compound for various cancers, specifically targeting acid ceramidase.[1][3]

-

Combination Therapies: Exploring the synergistic effects of this compound with other chemotherapeutic agents and radiation therapy.

-

Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to this compound treatment based on their tumor's acid ceramidase expression and ceramide metabolism profile.

-

Derivative Development: Designing novel this compound analogs with enhanced potency and selectivity for acid ceramidase.

The continued exploration of this compound's role in ceramide metabolism holds significant promise for the development of more effective and targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Acid ceramidase is a novel drug target for pediatric brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of inhibition of acid ceramidase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. sccur2023.sched.com [sccur2023.sched.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. pharm.ucsf.edu [pharm.ucsf.edu]

An In-depth Technical Guide on the Dual Mechanism of Action of Carmofur

For Researchers, Scientists, and Drug Development Professionals